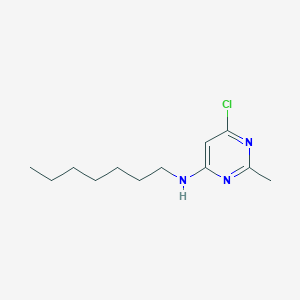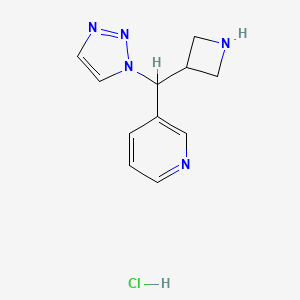![molecular formula C6H12Cl2N4 B1489998 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride CAS No. 2031260-88-3](/img/structure/B1489998.png)
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
Übersicht
Beschreibung
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula of C6H12Cl2N4 . It has a molecular weight of 211.09 g/mol . It is a solid substance and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c1-6(2-7-1)3-10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride is a solid substance . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Research indicates that novel azetidinone derivatives comprising 1,2,4-triazole show promising anti-tubercular activity. A study focusing on the design and development of these compounds revealed their potential against Mycobacterium tuberculosis H37RV strain. Azetidinones were synthesized by reacting Schiff bases with chloroacetyl chloride, followed by the synthesis of amino azetidinones using 4-amino 1,2,4-triazole. The anti-tubercular activity was evaluated using the Alamar Blue assay method, with specific analogues demonstrating significant activity compared to standard drugs (Thomas, George, & Harindran, 2014).
Antimicrobial Agents
Another application of 1,2,4-triazole derivatives includes their role as potent antimicrobial agents. Derivatives synthesized from reactions involving 1H-indol-3-acetic acid and thiocarbohydrazide, followed by reactions with arylaldehydes, have shown significant antimicrobial activities against a variety of bacterial and fungal strains. These findings highlight the diverse medicinal applications of 1,2,4-triazole derivatives in combating microbial infections (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Cholinesterase Inhibitors
1,2,4-Triazole derivatives have also been synthesized and evaluated as cholinesterase inhibitors, showcasing their potential in treating diseases associated with cholinesterase activity. The compounds synthesized from the reaction of 1H-indol-3-acetic acid with thiocarbohydrazide, followed by their reaction with arylaldehydes, have been identified as promising anticholinesterase agents. Their inhibitory effects on acetylcholinesterase (AChE) suggest their applicability in addressing disorders related to AChE activity (Mohsen, 2012).
Anticancer Activity
Triazole derivatives have been explored for their anticancer activity as well. Studies involving the synthesis and evaluation of aziridine-1,2,3-triazole hybrid derivatives against cancer cell lines have demonstrated that some compounds exhibit high efficiency. This highlights the potential of triazole derivatives in developing new anticancer treatments (Dong, Wu, & Gao, 2017).
Insecticidal Agents
The synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones through green synthesis processes has shown potential insecticidal activity against Periplaneta americana. This application signifies the role of 1,2,4-triazole derivatives in agricultural sciences as potential insecticidal agents (Jain, Sharma, & Kumar, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements have also been provided, including recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylmethyl)-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-6(2-7-1)3-10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJXPIAIWAISKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)



![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)





![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)
![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)

